Cas no 56966-45-1 (5-Bromo-2-phenoxyaniline)
5-Bromo-2-phenoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- DTXSID10582983
- SCHEMBL811543
- 5-Bromo-2-phenoxybenzeneamine
- Benzenamine, 5-bromo-2-phenoxy-
- DTXCID60533748
- 5-bromo-2-phenoxybenzenamine
- MFCD08687050
- 56966-45-1
- DB-129275
- PBWVVCKGEVIALS-UHFFFAOYSA-N
- 5-Bromo-2-phenoxyaniline
- AKOS000215452
-
- Inchi: 1S/C12H10BrNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
- InChI Key: PBWVVCKGEVIALS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)N)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 262.99458Da
- Monoisotopic Mass: 262.99458Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 35.3Ų
5-Bromo-2-phenoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611276-250mg |
5-Bromo-2-phenoxyaniline; . |
56966-45-1 | 250mg |
€227.10 | 2025-04-17 | ||
| abcr | AB611276-1g |
5-Bromo-2-phenoxyaniline; . |
56966-45-1 | 1g |
€402.70 | 2025-04-17 | ||
| abcr | AB611276-5g |
5-Bromo-2-phenoxyaniline; . |
56966-45-1 | 5g |
€1300.90 | 2025-04-17 | ||
| abcr | AB611276-10g |
5-Bromo-2-phenoxyaniline; . |
56966-45-1 | 10g |
€2173.00 | 2025-04-17 | ||
| Crysdot LLC | CD12060036-1g |
5-Bromo-2-phenoxyaniline |
56966-45-1 | 97% | 1g |
$307 | 2024-07-24 | |
| Crysdot LLC | CD12060036-5g |
5-Bromo-2-phenoxyaniline |
56966-45-1 | 97% | 5g |
$787 | 2024-07-24 | |
| Crysdot LLC | CD12060036-10g |
5-Bromo-2-phenoxyaniline |
56966-45-1 | 97% | 10g |
$972 | 2024-07-24 | |
| Ambeed | A623399-1g |
5-Bromo-2-phenoxyaniline |
56966-45-1 | 97% | 1g |
$310.0 | 2025-04-18 |
5-Bromo-2-phenoxyaniline Suppliers
5-Bromo-2-phenoxyaniline Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 5-Bromo-2-phenoxyaniline
Introduction to 5-Bromo-2-phenoxyaniline (CAS No. 56966-45-1)
5-Bromo-2-phenoxyaniline, with the chemical formula C₆H₆BrNO₂ and CAS number 56966-45-1, is a significant compound in the field of pharmaceutical and chemical research. This aromatic amine derivative has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound features a bromine substituent at the 5-position of the benzene ring and a phenoxy group at the 2-position, which are key features that contribute to its reactivity and utility in organic synthesis. The presence of these functional groups allows for further modifications, making 5-Bromo-2-phenoxyaniline a crucial building block in the development of new drugs and agrochemicals.
In recent years, the pharmaceutical industry has seen a surge in the demand for novel compounds with enhanced biological activity. 5-Bromo-2-phenoxyaniline has been extensively studied for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Its structural motif is reminiscent of several known pharmacophores, which has prompted researchers to explore its derivatives for therapeutic applications.
One of the most compelling aspects of 5-Bromo-2-phenoxyaniline is its role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating compounds that inhibit tyrosine kinases, which are overexpressed in many cancers. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
The phenoxy group at the 2-position contributes to the compound's solubility and bioavailability, making it an attractive candidate for further development into drug candidates. Researchers have leveraged this property to design molecules with improved pharmacokinetic profiles. Additionally, the bromine substituent can be readily removed or replaced using palladium-catalyzed reactions, offering flexibility in medicinal chemistry applications.
Recent advancements in computational chemistry have also highlighted the potential of 5-Bromo-2-phenoxyaniline as a scaffold for virtual screening. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can predict novel analogs with enhanced binding affinity and selectivity. This approach has accelerated the discovery process, leading to promising candidates for further experimental validation.
The synthesis of 5-Bromo-2-phenoxyaniline typically involves bromination and etherification reactions starting from aniline derivatives. These reactions are well-documented and can be optimized for high yields and purity. The compound's stability under various reaction conditions makes it a reliable intermediate for multi-step synthetic routes.
In conclusion, 5-Bromo-2-phenoxyaniline (CAS No. 56966-45-1) is a versatile and valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for drug discovery efforts aimed at developing new therapies for various diseases. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in synthetic chemistry and medicinal chemistry.
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